![molecular formula C17H12ClF3N4O B2600184 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide CAS No. 338397-65-2](/img/structure/B2600184.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

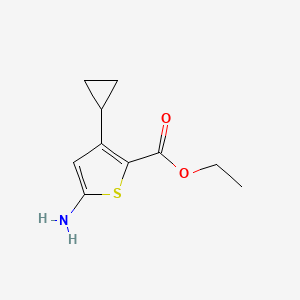

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a pyrrole ring, and a trifluoromethyl group . The presence of these groups contributes to the unique physicochemical properties of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the presence of the trifluoromethyl group and the pyridine moiety . The synthesis of trifluoromethylpyridines often involves the exchange of chlorine and fluorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group and the pyridine moiety . The compound is a liquid at 20°C . Its refractive index is 1.433, and it has a density of 1.524 g/mL at 25°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Several studies have focused on synthesizing derivatives of pyrazole, pyridine, and pyrrole compounds that share structural similarities with the specified compound. These derivatives exhibit potential in various applications, including as inhibitors, ligands, and antimicrobial agents.

Novel Syntheses : Research has been conducted on synthesizing novel compounds for potential use as antimicrobial agents, including derivatives of pyrrole and pyrazole. These studies highlight the importance of specific substituents like chloro, trifluoromethyl, and carboxamide groups in enhancing biological activity (Zhibing Wu et al., 2012; Molecules).

Chemical Transformations : The synthesis of intermediates and key compounds, such as chlorotrifluoromethyl-1-diazirine, demonstrates the chemical versatility of trifluoromethyl-substituted compounds. These transformations are crucial for developing new synthetic methods for aromatic trifluoromethyl compounds (Yoshiro Kobayashi et al., 1981; Journal of Fluorine Chemistry).

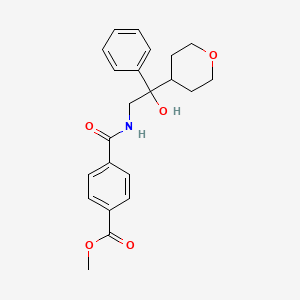

Biological Activities and Applications

The synthesized compounds' potential biological activities, particularly as antimicrobial and anticancer agents, are a significant area of interest.

Antimicrobial Activities : Derivatives of the specified compound have been synthesized and tested for their antifungal activities. Some compounds showed moderate antifungal activities, indicating their potential as new antimicrobial agents (Zhibing Wu et al., 2012; Molecules).

Cancer Research : The preparation and crystal structure determination of copper(II) chloride adducts with related compounds have been explored, with some derivatives being tested as anticancer drugs. These findings underscore the importance of such compounds in developing new therapeutic agents (H. Bonacorso et al., 2003; Inorganic Chemistry Communications).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-ylmethyl)pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClF3N4O/c18-13-7-12(17(19,20)21)10-23-15(13)25-6-2-4-14(25)16(26)24-9-11-3-1-5-22-8-11/h1-8,10H,9H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQGAFIQRTWSEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2600101.png)

![2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B2600104.png)

![4-chloro-2-{(E)-[(4-propoxybenzyl)imino]methyl}phenol](/img/structure/B2600110.png)

![1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2600113.png)

![11-(Adamantan-1-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2600117.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide](/img/structure/B2600118.png)

![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2600123.png)

![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2600124.png)